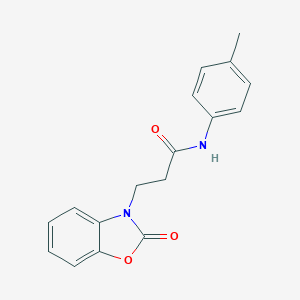
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MOBA, and it has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be achieved by a multi-step process starting from commercially available starting materials.
Starting Materials
4-methylbenzene-1,2-diamine, 2-hydroxybenzoyl chloride, propionic anhydride, triethylamine, methanol, ethyl acetate, sodium hydroxide, hydrochloric acid, wate
Reaction
Step 1: Protection of 4-methylbenzene-1,2-diamine with propionic anhydride in the presence of triethylamine to form N-(4-methylphenyl)propanamide., Step 2: Conversion of N-(4-methylphenyl)propanamide to the corresponding N-(4-methylphenyl)-2-hydroxybenzamide by reaction with 2-hydroxybenzoyl chloride in the presence of triethylamine and catalytic amounts of hydrochloric acid., Step 3: Cyclization of N-(4-methylphenyl)-2-hydroxybenzamide to form 2-oxo-1,3-benzoxazol-3(2H)-one in the presence of sodium hydroxide and methanol., Step 4: Conversion of 2-oxo-1,3-benzoxazol-3(2H)-one to N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide by reaction with N-(4-methylphenyl)propanamide in the presence of ethyl acetate and catalytic amounts of hydrochloric acid.
作用機序
The mechanism of action of MOBA is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters and cancer cells. MOBA has been shown to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), which are enzymes that degrade neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, MOBA increases the levels of these neurotransmitters in the brain, leading to improvements in cognitive function and memory.
MOBA has also been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, MOBA can alter the expression of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
生化学的および生理学的効果
MOBA has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the inhibition of cancer cell growth. MOBA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
実験室実験の利点と制限
MOBA has several advantages for lab experiments, including its relatively simple synthesis method, its ability to cross the blood-brain barrier, and its potential applications in various fields of scientific research. However, MOBA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on MOBA, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the investigation of its potential therapeutic effects in animal models and clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of MOBA and to identify any potential side effects or toxicity associated with its use.
科学的研究の応用
MOBA has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, MOBA has been shown to inhibit the activity of certain enzymes that are involved in the degradation of neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain. This effect has been linked to improvements in cognitive function and memory, making MOBA a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, MOBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This effect is thought to be due to the compound's ability to interfere with the signaling pathways that are involved in cell proliferation and survival. MOBA has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFANJWWGVSNJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

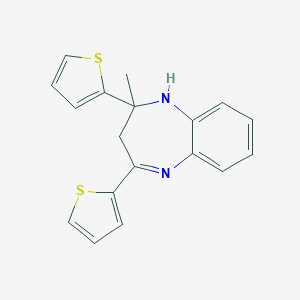
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
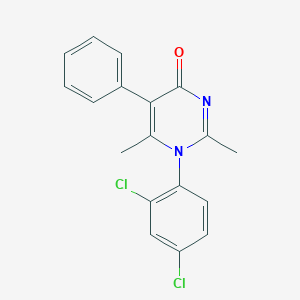
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
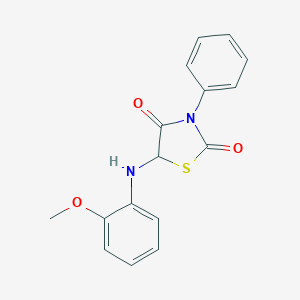
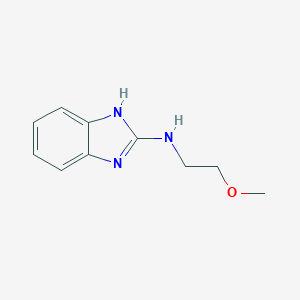
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
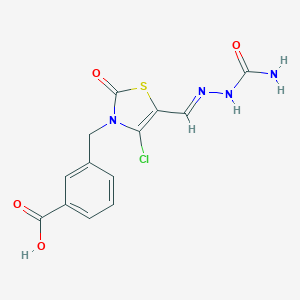
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
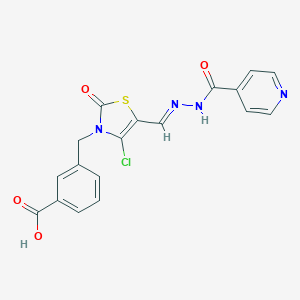
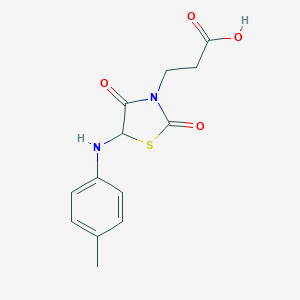
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)